

2-Fluoro-5-hydroxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-hydroxybenzaldehyde

Cat. No.: B021085

[Get Quote](#)

An In-depth Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of **2-Fluoro-5-hydroxybenzaldehyde**, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its fundamental properties, potential synthetic pathways, and applications in medicinal chemistry.

Core Properties of 2-Fluoro-5-hydroxybenzaldehyde

2-Fluoro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde. The presence of a fluorine atom, a hydroxyl group, and an aldehyde group makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the fluorine atom and the aldehyde group, combined with the electron-donating hydroxyl group, influences the reactivity of the aromatic ring, allowing for a variety of chemical transformations.

Quantitative Data Summary

The fundamental molecular properties of **2-Fluoro-5-hydroxybenzaldehyde** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C7H5FO2	[1][2]
Molecular Weight	140.11 g/mol	[1][2]
CAS Number	103438-84-2	[2]
Appearance	Not specified, likely a solid	
Melting Point	74-75 °C	[3]
Boiling Point	257.6±20.0 °C (Predicted)	[3]

Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of **2-Fluoro-5-hydroxybenzaldehyde** are not readily available in peer-reviewed journals, plausible synthetic routes can be inferred from the preparation of structurally similar compounds. A common strategy involves the introduction of the aldehyde functionality to a substituted fluorophenol precursor.

Hypothetical Experimental Protocol: Formylation of 4-Fluorophenol

This hypothetical protocol is based on general formylation reactions of phenols.

Objective: To synthesize **2-Fluoro-5-hydroxybenzaldehyde** from a suitable precursor.

Reaction Scheme: A potential synthetic route could involve the ortho-formylation of 4-fluorophenol.

Materials:

- 4-Fluorophenol
- Paraformaldehyde
- Anhydrous magnesium chloride

- Triethylamine
- Anhydrous acetonitrile
- Hydrochloric acid (1M)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of 4-fluorophenol in anhydrous acetonitrile, add anhydrous magnesium chloride and triethylamine.
- Heat the mixture to reflux and add paraformaldehyde portion-wise over a period of 1 hour.
- Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and quench with 1M hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **2-Fluoro-5-hydroxybenzaldehyde**.

Applications in Research and Drug Development

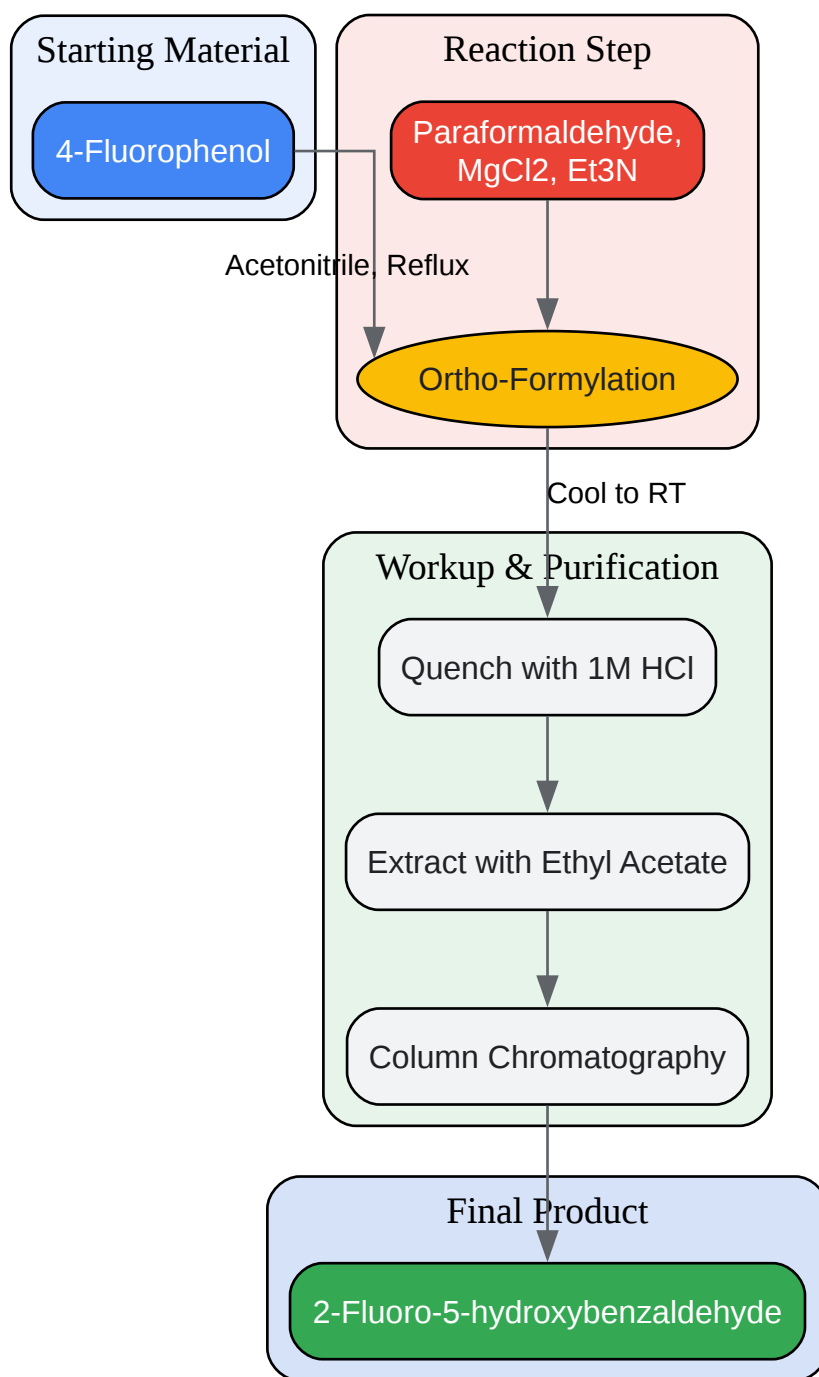
Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. While specific biological activities of **2-Fluoro-5-**

hydroxybenzaldehyde are not extensively documented, its structural isomer, 5-Fluoro-2-hydroxybenzaldehyde, is known to be a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents. It is also used in the development of fluorescent probes for biological imaging.

Given its structural features, **2-Fluoro-5-hydroxybenzaldehyde** is a promising starting material for the synthesis of a wide range of biologically active molecules. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to form Schiff bases and other heterocyclic compounds. The phenolic hydroxyl group provides a handle for etherification or esterification, allowing for the exploration of structure-activity relationships in drug design.

Synthetic Workflow Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of **2-Fluoro-5-hydroxybenzaldehyde**.



[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **2-Fluoro-5-hydroxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-5-hydroxybenzaldehyde | C₇H₅FO₂ | CID 587247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. 5-Fluoro-2-hydroxybenzaldehyde | CAS#:347-54-6 | Chemsrce [chemsrc.com]
- To cite this document: BenchChem. [2-Fluoro-5-hydroxybenzaldehyde molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021085#2-fluoro-5-hydroxybenzaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com